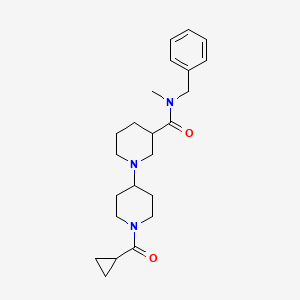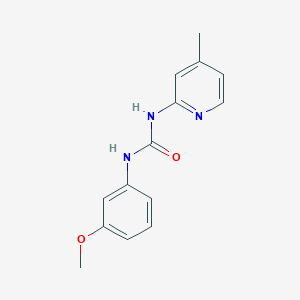
2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves novel and efficient methods that can provide insights into the synthesis of 2,4-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide. For instance, a one-pot three-(in situ five-)component condensation reaction has been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, offering an unexpected approach to synthesizing compounds with complex ring systems (Shaabani et al., 2009).
Molecular Structure Analysis
The analysis of molecular structure through X-ray crystallography, Hirshfeld surface analysis, and DFT calculations provides deep insights into the arrangement and interactions of molecules. For example, antipyrine derivatives have been synthesized and analyzed to reveal how intermolecular interactions, including hydrogen bonding and π-interactions, stabilize the crystal packing (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds can offer insights into the behavior of this compound. Research into the synthesis and electrophysiological activity of N-substituted imidazolylbenzamides has demonstrated the importance of specific functional groups in modulating chemical activity and potential biological applications (Morgan et al., 1990).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are crucial for its characterization and application. Studies like the crystal structure, spectroscopy, and SEM analysis of N-(1,3-dioxoisoindolin-2yl)benzamide provide valuable data on these properties, contributing to a better understanding of similar compounds (Bülbül et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are essential for the practical application of any compound. The synthesis and characterization of derivatives, as seen with the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, highlight the versatility and reactivity of similar compounds (Chau et al., 1982).
Mécanisme D'action
Target of Action
The compound, also known as Mobocertinib , primarily targets the epidermal growth factor receptor (EGFR) bearing mutations in the exon 20 region . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation and survival .
Mode of Action
Mobocertinib is an irreversible kinase inhibitor . It forms a covalent bond with the cysteine 797 in the EGFR active site, leading to sustained inhibition of EGFR enzymatic activity . The irreversible binding leads to increased potency via higher affinity binding, more sustained EGFR kinase activity inhibition, and greater overall selectivity .
Biochemical Pathways
The primary biochemical pathway affected by Mobocertinib is the EGFR signaling pathway . By inhibiting EGFR, Mobocertinib can disrupt the signaling pathway, leading to decreased cell proliferation and survival .
Pharmacokinetics
It is known that the compound is used in the treatment of non-small cell lung cancer
Result of Action
The molecular and cellular effects of Mobocertinib’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt cell signaling pathways, leading to decreased cell proliferation and survival .
Action Environment
The environment can influence the action, efficacy, and stability of Mobocertinib. It is known that the compound is used in the treatment of non-small cell lung cancer , suggesting that its efficacy may be influenced by factors such as the tumor microenvironment
Propriétés
IUPAC Name |
2,4-dichloro-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-7-4-5-8(10(17)6-7)13(20)18-11-3-1-2-9-12(11)15(22)19-14(9)21/h1-6H,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUSLEJXARRRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5498677.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5498682.png)
![N-(2-methoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5498687.png)
![1-[(1,3-dimethylpyrrolidin-3-yl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5498694.png)
![2-(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-N-ethyl-N-methylpropanamide](/img/structure/B5498718.png)
![1-[7-acetyl-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidin-4-ol](/img/structure/B5498723.png)

![3-ethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5498740.png)
![1'-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5498749.png)

![N-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-L-phenylalaninamide](/img/structure/B5498761.png)


![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)